4-(4-n-pentylphenyl)benzaldehyde
Overview
Description
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C18H20O It is a derivative of biphenyl, where a pentyl group is attached to one phenyl ring and a formyl group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Pentyl Group: The pentyl group can be introduced via Friedel-Crafts alkylation, where pentyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of a formyl group.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
4’-Pentyl[1,1’-biphenyl]-4-methanol: Reduced form with a hydroxymethyl group.
Uniqueness
Its formyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
56741-21-0 |
---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-(4-pentylphenyl)benzaldehyde |
InChI |
InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3 |
InChI Key |
FLJUIHAHXQMQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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